molecular formula C18H18N4O3 B2828572 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide CAS No. 1251673-41-2

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2828572
CAS RN: 1251673-41-2
M. Wt: 338.367
InChI Key: SPBWHIJHVUTUSI-UHFFFAOYSA-N
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Description

The compound “2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The oxadiazole ring is a key structural feature, and the compound also contains an ethyl group, a pyridinyl group, and a 4-methylphenyl group .


Chemical Reactions Analysis

The oxadiazole ring can participate in various chemical reactions. For example, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Antibacterial Potential

Research highlights the synthesis of various acetamide derivatives incorporating the 1,3,4-oxadiazole nucleus, demonstrating moderate antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized by Iqbal et al. (2017) were found to be moderate inhibitors but showed relatively higher activity against Gram-negative bacterial strains. These compounds, particularly one bearing a 2-methylphenyl group, exhibited significant growth inhibition of various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Anticancer Activity

Compounds bearing the 1,3,4-oxadiazole moiety have been explored for their potential anticancer properties. For instance, a study by Panchal, Rajput, and Patel (2020) designed and synthesized novel 1,3,4-oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, showing promise against small lung cancer through in vitro evaluations (Panchal, Rajput, & Patel, 2020).

Antimicrobial and Hemolytic Agents

Further studies have synthesized N-substituted derivatives of 2-{[5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide with evaluations showing moderate to potent antimicrobial activity. These studies highlight the potential of these compounds as antimicrobial agents with varying degrees of efficacy against a range of microbial species, as well as their hemolytic activities, indicating their potential for further biological applications and safety assessments (Gul et al., 2017).

Enzyme Inhibition and Molecular Interactions

Compounds incorporating the 1,3,4-oxadiazole unit have also been studied for their enzyme inhibitory potentials, binding interactions with biological molecules such as serum albumin, and their role in various biological processes. This includes investigations into their interactions with specific proteins, enzyme inhibition capabilities, and potential therapeutic applications in treating diseases related to enzyme dysregulation (Virk et al., 2023).

Future Directions

The oxadiazole ring is a well-known pharmacophore and is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-15-20-18(25-21-15)13-6-9-17(24)22(10-13)11-16(23)19-14-7-4-12(2)5-8-14/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBWHIJHVUTUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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